molecular formula C6H5BClFO3 B6297355 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid CAS No. 2445448-80-4

4-Chloro-3-fluoro-2-hydroxyphenylboronic acid

Cat. No. B6297355
CAS RN: 2445448-80-4
M. Wt: 190.37 g/mol
InChI Key: CTAINWUUKTXUPB-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-hydroxyphenylboronic acid is an arylboronic acid . It can be an effective catalyst for amidation and esterification of carboxylic acids . It can also be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BClFO3 . Its molecular weight is 190.37 g/mol . The InChI code for this compound is 1S/C6H5BClFO3/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2,10-12H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Fluorescence Quenching Mechanism

A study explored the fluorescence quenching mechanisms of boronic acid derivatives, including compounds related to 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid. The research utilized Stern-Volmer kinetics to understand the fluorescence behavior in these compounds, revealing insights into their static quenching mechanism and providing a basis for their use in fluorescence-based detection and sensor applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Antifungal Activity

Research on the antifungal properties of formylphenylboronic acids, including fluorinated derivatives, has shown significant activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. These findings highlight the potential of fluorine-substituted boronic acids in developing new antifungal agents, underscoring the importance of the fluorine position and tautomeric cyclization equilibria (Borys et al., 2019).

Synthesis of Heterocyclic Compounds

A study focused on the synthesis and structural investigation of benziodoxaborole derivatives, showcasing the versatility of fluorinated phenylboronic acids in synthesizing new heterocyclic compounds. The research emphasizes the potential applications of these compounds in materials science and pharmaceuticals, particularly due to their partially aromatic character and unique structural features (Nemykin et al., 2011).

Building Blocks for Silicon-Containing Drugs

The synthesis of silicon-containing drugs has been enhanced through the use of phenylboronic acids as building blocks. Research into compounds such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid demonstrates their potential in creating novel drugs, highlighting the role of boronic acids in advancing organosilicon chemistry and drug design (Troegel et al., 2009).

Recognition of Hydrophilic Compounds

Studies on self-assembled aggregates of fluoroalkylated acrylamide oligomers have revealed their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions. This research points to the potential use of fluorinated boronic acids in creating selective recognition systems for organic synthesis and sensor technologies (Sawada et al., 2000).

Safety and Hazards

The safety information for 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Biochemical Pathways

Boronic acids are often used in suzuki coupling reactions, which are widely used in organic synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid, it is recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action could be influenced by environmental conditions such as ventilation and dust levels.

properties

IUPAC Name

(4-chloro-3-fluoro-2-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAINWUUKTXUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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